1,10-Diazacyclooctadecane-2,9-dione

Description

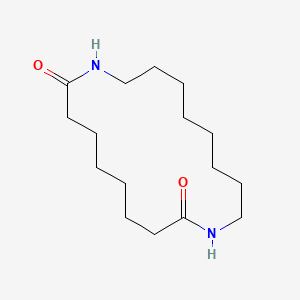

Structure

3D Structure

Properties

IUPAC Name |

1,10-diazacyclooctadecane-2,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c19-15-11-7-3-4-8-12-16(20)18-14-10-6-2-1-5-9-13-17-15/h1-14H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKPXLRLGODNNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCNC(=O)CCCCCCC(=O)NCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648185 | |

| Record name | 1,10-Diazacyclooctadecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56369-11-0 | |

| Record name | 1,10-Diazacyclooctadecane-2,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis of 1,10 Diazacyclooctadecane 2,9 Dione

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of 1,10-diazacyclooctadecane-2,9-dione, confirming the presence of key functional groups and elucidating the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. libretexts.orgemerypharma.com By analyzing the chemical shifts, spin multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. libretexts.orguobasrah.edu.iq

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their proximity to electronegative atoms, such as the nitrogen and oxygen atoms of the amide groups. libretexts.orgyoutube.com Protons closer to these groups are deshielded and appear at a lower field (higher ppm value). youtube.com The integration of the signals provides the ratio of protons in different environments. emerypharma.com Spin-spin splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons, helping to establish the connectivity of the hydrocarbon chains. libretexts.org For instance, a triplet would indicate two neighboring protons, while a quartet would suggest three. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further confirm these connectivities by showing correlations between coupled protons. emerypharma.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are also affected by the electronegativity of the attached atoms. uobasrah.edu.iq The carbonyl carbons of the amide groups are typically observed at the downfield end of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| N-H | ~7.5-8.5 (broad singlet) | - |

| α-CH₂ (next to C=O) | ~2.2-2.4 (triplet) | ~35-40 |

| α-CH₂ (next to N) | ~3.2-3.4 (multiplet) | ~40-45 |

| Other CH₂ | ~1.2-1.7 (multiplet) | ~25-30 |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Amide Linkage Identification

Infrared (IR) spectroscopy is a key technique for identifying the amide functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of the amide linkages. libretexts.org

The most prominent features in the IR spectrum of a secondary amide, such as that in this compound, are the N-H stretching and the C=O (amide I) stretching vibrations. libretexts.orgnih.gov The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. libretexts.org The exact position can be influenced by hydrogen bonding; in the solid state or in concentrated solutions where intermolecular hydrogen bonding is significant, this band may be broader and shifted to a lower frequency. libretexts.org

The amide I band, which is primarily due to the C=O stretching vibration, is a strong and sharp absorption that typically occurs in the range of 1630-1680 cm⁻¹ for secondary amides. nih.govnih.gov The position of this band is sensitive to the molecular environment and conformation. For cyclic amides (lactams), the ring size can influence the frequency of the amide I band. youtube.com In the case of a large ring like this compound, the frequency would be similar to that of an acyclic secondary amide.

Another important absorption is the amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov This band is typically found in the region of 1510-1570 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Secondary Amide | 3300 - 3500 |

| C=O Stretch (Amide I) | Secondary Amide | 1630 - 1680 |

| N-H Bend / C-N Stretch (Amide II) | Secondary Amide | 1510 - 1570 |

| C-H Stretch | Alkane | 2850 - 2960 |

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₁₆H₃₀N₂O₂, which corresponds to a molecular weight of 282.42 g/mol . bldpharm.com

In a mass spectrum, the molecule is ionized, and the resulting molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) confirms the molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula with high accuracy. semanticscholar.org

The fragmentation pattern observed in the mass spectrum provides further structural information. For amides, a common fragmentation pathway is the cleavage of the amide bond (N-CO). nih.govrsc.org This can lead to the formation of acylium ions. nih.gov In the case of cyclic diamides, the fragmentation can be more complex, but the resulting fragment ions can still provide valuable information about the different parts of the macrocyclic ring. For instance, cleavage of the C-C bonds in the hydrocarbon chains can lead to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for this compound in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles within the crystal structure of this compound and its derivatives. koreascience.kr This technique has been successfully applied to determine the structures of similar macrocyclic diamides. koreascience.krnih.govresearchgate.net

For example, a study on a similar compound, 1,12-diazacyclodocosane-2,11-dione, revealed that the two peptide groups are the main factors influencing intermolecular contacts. koreascience.kr The crystal structure of derivatives of this compound would also provide insight into how modifications to the ring affect its conformation and packing in the solid state. researchgate.net

Table 3: Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~19.1 |

| β (°) | ~95 |

| Z | 4 |

Note: These are hypothetical data for illustrative purposes and would need to be determined experimentally.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, with hydrogen bonding being particularly significant. rsc.org

The secondary amide groups in this compound are capable of forming strong intermolecular hydrogen bonds of the N-H···O=C type. illinoisstate.edu In the crystal structure, it is expected that these hydrogen bonds will link adjacent molecules, often forming chains or more complex networks. illinoisstate.edu For instance, in the crystal structure of 1,12-diazacyclodocosane-2,11-dione, two molecules are held together by short intermolecular hydrogen bonds. koreascience.kr

Conformational Preferences and Dynamics of the Macrocyclic Ring

The conformational landscape of large macrocyclic compounds like this compound is inherently complex due to the high degree of flexibility of the 18-membered ring. While specific experimental data on the conformational preferences and dynamics of this compound are not extensively available in public literature, a comprehensive understanding can be derived from studies on analogous 18-membered macrocyclic systems, including macrolactones and other macrocyclic diamides. These studies consistently highlight the significant conformational flexibility of such large rings and employ computational methods like molecular mechanics and molecular dynamics to explore their potential energy surfaces. nih.govpsu.edu

Research on 18-membered macrolactones, for instance, has demonstrated that these molecules can adopt a multitude of conformations with relatively small energy differences between them. nih.govpsu.edu This inherent flexibility is a hallmark of large macrocycles and is a direct consequence of the numerous rotatable single bonds within the ring.

Detailed Research Findings from Analogous Systems:

Computational studies on 18-membered macrolactones reveal that even within a small energy window (e.g., 1 kcal/mol), several distinct conformational types can coexist. nih.govpsu.edu The relative populations of these conformers are a key aspect of their dynamic behavior. For example, in one study on an 18-membered macrolactone, the most favored conformer represented only about 20% of the total population, indicating a highly dynamic equilibrium among various shapes. nih.govpsu.edu

Furthermore, the substitution pattern on the macrocyclic ring can dramatically alter the conformational equilibrium. While this compound itself is unsubstituted, studies on related systems demonstrate that even minor changes can have a profound impact. rsc.org

The dynamic nature of these macrocycles means that the ring is constantly interconverting between different low-energy conformations at room temperature. The energy barriers for these conformational changes are typically low, allowing for rapid interconversion. This dynamic behavior is often investigated using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information on the rates of these conformational exchanges. rsc.org

To illustrate the conformational possibilities, data from a molecular modeling study on a representative 18-membered macrolactone (18d) is presented below. This provides an insight into the types of data that would be relevant for this compound.

Table 1: Calculated Conformational Distribution of an 18-Membered Macrolactone (18d) at 300 K

| Conformer Type | Relative Energy (kcal/mol) | Population (%) |

| Type 6 | 0.00 | 20.1 |

| Type 4 | 0.12 | 18.3 |

| Type 5 | 0.35 | 15.2 |

| Type 3 | 0.51 | 13.0 |

| Other | >0.51 | 33.4 |

Data adapted from a molecular mechanics study on a related 18-membered macrolactone. nih.govpsu.edu

This table demonstrates the distribution of the molecule among several low-energy conformations, with no single conformation being overwhelmingly dominant.

The influence of the environment, such as the solvent or the presence of metal ions, can also significantly affect the conformational preferences. For instance, the complexation of a tricarbonyliron group to an 18-membered macrolactone was shown to drastically reduce the number of accessible conformations and significantly increase the population of the most stable conformer. nih.govpsu.edu

Table 2: Effect of Metal Complexation on the Most Favored Conformer of an 18-Membered Macrolactone (18d)

| System | Most Favored Conformer | Population (%) |

| Free Macrolactone | Type 6 | 20.1 |

| Fe(CO)₃ Complexed Macrolactone | Type 8 | 50.1 |

Data adapted from a molecular mechanics study on a related 18-membered macrolactone. nih.govpsu.edu

Coordination Chemistry of 1,10 Diazacyclooctadecane 2,9 Dione with Metal Ions

Ligand Properties and Donor Atom Characteristics of 1,10-Diazacyclooctadecane-2,9-dione

This compound is a neutral, potentially tetradentate macrocyclic ligand. Its coordinating ability stems from four potential donor sites within its 18-membered ring: two secondary amine nitrogen atoms and two amide carbonyl oxygen atoms. The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for interaction with a variety of metal ions according to the Hard and Soft Acids and Bases (HSAB) principle.

The large ring size imparts significant conformational flexibility, allowing the ligand to fold and adapt its cavity size to encapsulate a metal ion. Upon deprotonation of the amide nitrogens under basic conditions, the ligand can act as a dianionic N₂O₂ donor, forming highly stable neutral complexes with divalent metal ions. The coordination involves the formation of multiple chelate rings, which significantly enhances the thermodynamic stability of the resulting metal complexes.

Complexation with Transition Metal Ions

The interaction of this compound with transition metals is characterized by the formation of stable macrocyclic complexes, driven by the chelate and macrocyclic effects.

The simultaneous binding of a metal ion by the two nitrogen and two oxygen donor atoms of this compound results in the formation of chelate complexes. This sequestration of a metal ion by a single ligand molecule is entropically favored over coordination by multiple monodentate ligands. libretexts.org This is a key component of the macrocyclic effect , which describes the enhanced stability of complexes formed with cyclic ligands compared to their acyclic analogues. libretexts.org The pre-organized, albeit flexible, structure of the macrocycle reduces the entropic penalty associated with wrapping the donor atoms around the metal ion, leading to a significant increase in complex stability. libretexts.orgnih.gov

Typically, this compound forms 1:1 (metal:ligand) complexes with transition metal ions. The stability of these complexes is influenced by several factors, including the match between the metal ion's ionic radius and the macrocycle's cavity size, the coordination geometry preferred by the metal, and the nature of the metal-donor atom bonds. While specific stability constants for this exact ligand are not widely reported, data from structurally related macrocycles illustrate the governing principles. For instance, the stability of complexes with tetraaza macrocycles is highly dependent on the chelate ring sizes formed upon coordination. journals.co.za Complexes forming five-membered chelate rings are generally more stable than those forming six-membered rings. journals.co.za

The stability of complexes with diazacyclo-octadecane derivatives often follows the Irving-Williams series for divalent transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), although deviations can occur based on the specific ligand structure and the resulting coordination geometry. rsc.org

Table 1: Illustrative Stability Constants (log K₁) for Metal Complexes with Related Macrocyclic Ligands This table presents data for related ligands to demonstrate general trends in complex stability.

| Metal Ion | Ligand (Related Macrocycle) | log K₁ |

|---|---|---|

| Pb²⁺ | Cyclen-4Py (12-membered ring) | 19.95 |

| Pb²⁺ | Crown-4Py (18-membered ring) | 13.29 |

| Cd²⁺ | 15-aneN₄ (15-membered ring) | 12.10 |

Data sourced from multiple studies for comparative purposes. journals.co.zaacs.org The table shows how stability varies with both the metal ion and the macrocyclic structure.

The formation of metal complexes with macrocycles like this compound is a thermodynamically favorable process, characterized by large negative Gibbs free energy changes (ΔG). This stability is a result of both enthalpic (ΔH) and entropic (ΔS) contributions. The formation of strong metal-donor bonds contributes to a favorable enthalpy change, while the chelate and macrocyclic effects lead to a significant positive entropy change. libretexts.org

Kinetically, macrocyclic complexes are often characterized by slow formation rates and high kinetic inertness (slow dissociation rates). nih.gov This kinetic stability is crucial for many applications, as it ensures the complex remains intact even under challenging conditions, such as in highly acidic solutions or in the presence of competing ligands. nih.gov The rigidity of the macrocyclic framework hinders the conformational changes required for both the metal ion to enter and to leave the ligand cavity.

Coordination with f-Block Elements (Lanthanides and Actinides)

The large cavity size of 18-membered macrocycles like this compound makes them particularly suitable for complexing large f-block elements like lanthanides (Ln³⁺) and actinides (An³⁺). nih.govresearchgate.net The coordination chemistry with these ions is dominated by electrostatic interactions, with the metal ion seeking to achieve a high coordination number (often 8, 9, or higher). nju.edu.cnnih.govnih.gov

The ligand can wrap around the large metal ion, with the nitrogen and oxygen atoms providing the primary coordination sphere. Additional coordination sites are typically occupied by solvent molecules or counter-ions. nih.gov Studies on similar diaza-18-crown-6 derivatives show that these ligands can exhibit selectivity for lighter, larger lanthanide ions. nih.gov The stability of lanthanide complexes with macrocycles can show complex trends across the series, sometimes with a minimum stability for mid-series lanthanides, reflecting a structural change in the coordination mode as the ionic radius decreases. nih.gov For actinides, which have even larger ionic radii, macrocycles based on an 18-crown-6 (B118740) framework are considered promising chelators. nih.govresearchgate.net

Influence of Ring Size and Functionalization on Coordination Behavior

The coordination properties of diazamacrocycles are highly tunable by altering the ring size or by attaching functional pendant arms.

Ring Size: The size of the macrocyclic ring is a critical determinant of complex stability and selectivity. nih.gov A close match between the cavity size and the metal ion radius generally leads to the most stable complex. If the metal ion is too large for the cavity, it may sit atop the ligand plane or form a "sandwich" complex with two ligands. nih.gov Conversely, if the cavity is too large, the ligand may fold to achieve effective coordination, or the resulting complex may be less stable. Studies comparing 12-, 15-, and 18-membered rings show that ring size profoundly affects stability and reaction kinetics. nih.govjournals.co.zaacs.org

Functionalization: Introducing functional groups, such as acetate (B1210297) or amide pendants, onto the nitrogen atoms of the macrocycle can significantly enhance its coordination ability. nih.govnih.govelectronicsandbooks.com These pendant arms increase the denticity of the ligand, providing additional donor atoms that can bind to the metal ion. This creates a more encapsulating "cage-like" structure, leading to substantially higher thermodynamic stability and kinetic inertness compared to the parent macrocycle. The nature of these functional groups can also fine-tune the selectivity of the ligand for different metal ions. nih.govelectronicsandbooks.com

Supramolecular Chemistry and Host Guest Interactions of 1,10 Diazacyclooctadecane 2,9 Dione

Role of Non-Covalent Interactions in Supramolecular Assemblies

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies. For 1,10-Diazacyclooctadecane-2,9-dione, the key interactions are dictated by its molecular structure, which includes two amide linkages within a large aliphatic ring.

The defining structural feature of this compound for supramolecular assembly is its capacity for hydrogen bonding. The molecule contains two secondary amide groups, each featuring a nitrogen-hydrogen (N-H) bond that can act as a hydrogen bond donor. guidechem.com Additionally, each amide group has a carbonyl oxygen (C=O) that serves as a hydrogen bond acceptor. guidechem.com

This donor-acceptor arrangement facilitates the formation of strong and highly directional intermolecular N-H···O=C hydrogen bonds. This is a well-established and robust interaction in the crystal engineering of amide-containing molecules. In the case of this compound, these interactions can lead to the formation of extended supramolecular motifs. Depending on the specific conformation of the macrocycle in the solid state, these hydrogen bonds could link molecules into one-dimensional chains, two-dimensional sheets, or discrete dimeric structures. Studies on similar diazacycloalkane-diones have shown that such face-to-face N-H···O hydrogen bonds are a primary driver in the formation of their supramolecular structures. illinoisstate.eduillinoisstate.eduresearchgate.net

π-π stacking interactions are a type of non-covalent interaction that occurs between aromatic rings. As this compound is a saturated aliphatic macrocycle, it lacks π-systems or aromatic moieties. Consequently, this compound does not engage in traditional π-π stacking interactions, and this force is not a factor in its self-assembly or molecular recognition behavior.

Electrostatic interactions also contribute to the supramolecular behavior. The amide bond possesses a significant dipole moment due to the difference in electronegativity between the oxygen, carbon, and nitrogen atoms. These permanent dipoles can interact with each other, further influencing the orientation and packing of the molecules in a supramolecular arrangement.

Molecular Recognition Phenomena

Molecular recognition is the specific binding of a substrate (guest) to a receptor (host) molecule through non-covalent interactions. The structure of this compound gives it the potential to act as a molecular receptor. Its 18-membered ring defines a cavity of a specific size and shape. The inwardly-directed orientation of its hydrogen-bonding amide groups could allow it to selectively bind guest molecules that are sterically and electronically complementary. A potential guest would need to fit within the macrocyclic cavity and be capable of forming hydrogen bonds with the host's amide groups. This ability to form specific, directed interactions is the basis for molecular recognition.

Formation of Host-Guest Complexes with Organic Molecules and Ions

Building on the principles of molecular recognition, this compound is a candidate for forming host-guest complexes. Macrocyclic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are well-known for their ability to encapsulate ions and small neutral molecules. beilstein-journals.orgnih.gov The central cavity of the diazacyclooctadecane ring system could accommodate a guest, while the amide groups could provide specific binding interactions.

For instance, the polar amide groups could coordinate with cations or bind to complementary neutral organic molecules, such as dicarboxylic acids or other species with hydrogen bond donor capabilities. The stability and selectivity of such a host-guest complex would be determined by a combination of factors, including the preorganization of the host, the complementarity of size and shape between host and guest, and the strength of the intermolecular forces, primarily hydrogen bonding.

Self-Assembly into Higher-Order Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. For this compound, the formation of higher-order architectures is governed by the interplay of the interactions described above. The strong, directional hydrogen bonds would act as the primary "glue," directing the initial organization of the molecules into predictable patterns like chains or layers. Subsequently, the weaker, non-directional van der Waals forces between the aliphatic backbones would contribute to the efficient packing of these initial assemblies into a stable, three-dimensional crystal lattice. The final supramolecular architecture is thus a result of a cooperative process where multiple types of non-covalent forces work in concert.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and intrinsic reactivity of molecules. While specific DFT studies on 1,10-diazacyclooctadecane-2,9-dione are not extensively detailed in published literature, the principles are well-established through investigations of similar structures like cyclic diamides and other dione-containing compounds. edu.krdresearchgate.net

DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic structure. researchgate.net Key aspects of the electronic structure that inform reactivity include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO typically indicates regions susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. For this compound, the lone pairs on the oxygen and nitrogen atoms are expected to be significant contributors to the HOMO, making them potential sites for protonation or coordination. The carbonyl carbons are expected to be primary contributors to the LUMO, marking them as electrophilic centers.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as the Fukui function, to more precisely predict which atoms within the molecule are most reactive. nih.gov These calculations can also model processes like keto-enol tautomerism, determining the relative stability of different tautomeric forms. edu.krdresearchgate.net

Below is an illustrative table showing the types of data that can be generated from DFT calculations for a molecule like this compound.

| Calculated Property | Typical Information Provided | Relevance to Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons; related to ionization potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule; a larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Atomic Charges (e.g., Mulliken, NBO) | Calculated partial charge on each atom. | Quantifies the electrophilicity and nucleophilicity of specific atomic sites. |

Conformational Analysis and Molecular Mechanics Simulations

The 18-membered ring of this compound is highly flexible, allowing it to adopt a multitude of three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them.

Molecular mechanics (MM) simulations are a computationally efficient method for exploring the conformational landscape of large, flexible molecules. umn.edu These simulations model the molecule as a collection of atoms connected by springs (bonds) and use a force field to calculate the potential energy based on bond lengths, angles, and torsions. By systematically or stochastically sampling different torsional angles, MM methods can locate various energy minima on the potential energy surface. umn.edu

For this compound, key conformational features would include the relative orientations of the two amide groups. The stability of different conformers is influenced by a balance of factors including:

Torsional Strain: Strain arising from eclipsing bonds around the ring.

Van der Waals Interactions: Repulsive or attractive forces between non-bonded atoms.

Intramolecular Hydrogen Bonding: Potential for hydrogen bonds to form between the N-H of one amide group and the C=O of the other, which would significantly stabilize certain folded conformations.

The results of a conformational analysis are typically presented as a list of stable conformers and their relative energies, as shown in the hypothetical table below.

| Conformer ID | Relative Energy (kcal/mol) | Key Structural Features |

| 1 (Global Minimum) | 0.0 | Extended, chair-like structure, anti-parallel amide groups. |

| 2 | 1.5 | Folded structure with one intramolecular H-bond. |

| 3 | 2.8 | Twisted or boat-like ring structure. |

| 4 | 4.1 | Folded structure with parallel amide groups. |

Modeling of Metal-Ligand Interactions and Complex Stability

The presence of two nitrogen and two oxygen donor atoms makes this compound a potential tetradentate ligand for various metal ions. Computational modeling is crucial for understanding the selectivity and stability of the metal complexes it may form.

DFT and other advanced methods can model the geometry of the metal-ligand complex, predict binding energies, and analyze the nature of the metal-donor atom bonds. nih.gov Studies on analogous ligands, such as those derived from 1,10-phenanthroline (B135089), demonstrate that ligand "preorganization" is a key factor in complex stability. nih.govresearchgate.net A highly preorganized ligand has a low-energy conformation that closely matches the geometry required for metal binding, minimizing the energetic penalty of conformational changes upon complexation. nih.gov

Modeling can predict which metal ions will form the most stable complexes based on factors like:

Ionic Radius: The size of the metal ion must be compatible with the cavity size of the ligand's binding conformation. nih.gov

Hard-Soft Acid-Base (HSAB) Principle: The preference of hard acids (like alkali metals, lanthanides) for hard bases (like carbonyl oxygen) and soft acids (like heavy transition metals) for soft bases (like nitrogen or sulfur donors). nih.gov

Covalency: The degree of orbital overlap between the metal and the ligand's donor atoms, which can be quantified computationally. nih.gov

The stability of these complexes is often quantified by the complex formation energy or stability constants, which can be calculated and compared for different metal ions to predict selectivity. researchgate.netmdpi.com

| Metal Ion | Predicted Stability Constant (log K) | Preferred Coordination Geometry | Key Interacting Atoms |

| Li⁺ | Low | Distorted Tetrahedral | O, O, N, N |

| Ca²⁺ | Moderate | Octahedral (with solvent) | O, O, N, N |

| Cu²⁺ | High | Square Planar | N, N, O, O |

| Gd³⁺ | Moderate-High | Capped Square Antiprism (with solvent) | O, O, N, N |

Note: The data in this table is illustrative and represents the type of output from computational modeling of metal-ligand interactions.

Simulation of Supramolecular Assemblies and Non-Covalent Interactions

Beyond the single molecule, computational simulations can explore how molecules of this compound interact with each other to form larger, ordered structures known as supramolecular assemblies. These assemblies are held together by a network of non-covalent interactions. nih.govnumberanalytics.com

For this compound, the most significant non-covalent interaction is hydrogen bonding between the amide N-H group (donor) of one molecule and the amide C=O group (acceptor) of a neighboring molecule. This interaction is highly directional and is the primary driving force behind the structure of many polyamides. Molecular dynamics (MD) or Monte Carlo simulations can be used to model the self-assembly process, predicting the most likely and stable arrangements.

Potential supramolecular motifs include:

Linear Chains or Tapes: Molecules link end-to-end via a repeating pattern of hydrogen bonds.

Sheets: Linear tapes associate side-by-side, forming 2D layers.

3D Networks: Sheets stack on top of one another, held together by weaker van der Waals forces.

The strength and nature of these non-covalent interactions are critical in determining the macroscopic properties of the material, such as its crystal structure and thermal stability. nih.gov Computational studies can quantify the energy of these interactions, providing a molecular-level understanding of the forces that govern crystal engineering and material design. nih.gov

Applications of 1,10 Diazacyclooctadecane 2,9 Dione in Advanced Chemical Technologies

Role as a Building Block in Chemical Synthesis

The molecular structure of 1,10-Diazacyclooctadecane-2,9-dione makes it an excellent scaffold for the construction of more elaborate chemical entities. Its diamide (B1670390) functionalities and macrocyclic ring can be strategically modified to create compounds with specific geometries and properties.

Synthesis of Complex Molecular Architectures

The use of fundamental building blocks is crucial for the assembly of complex molecular systems. semanticscholar.org this compound serves as a foundational unit in the creation of intricate molecular architectures. nih.gov Its defined three-dimensional shape and the presence of reactive sites allow for its incorporation into larger, more complex structures such as dendrimer-like amphiphiles and other supramolecular assemblies. nih.govresearchgate.net This modular approach, which avoids polymerization steps, enables precise control over the final architecture, including the number and arrangement of appended functional groups. nih.gov The inherent C2-symmetry of related dithiane building blocks highlights the potential for these types of heterocycles in the controlled synthesis of carbon-carbon bonds, leading to a wide array of complex molecular structures. nih.gov

Development of New Functional Materials

The development of new materials with tailored functionalities is a cornerstone of materials science. This compound and its derivatives are being explored as key components in the creation of such materials. By incorporating this macrocycle into polymer backbones or as a pendant group, it is possible to imbue the resulting materials with specific recognition or catalytic properties. For instance, related macrocyclic compounds have been instrumental in developing novel porous materials and have been integrated into metal-organic frameworks (MOFs) through modular synthesis approaches. semanticscholar.org

Ionophores and Sensors for Metal Ion Detection and Separation

The ability of macrocyclic compounds to selectively bind with metal ions is a well-established principle in coordination chemistry. This compound, with its two nitrogen and two oxygen donor atoms, can form stable complexes with various metal cations. This property is harnessed in the design of ionophores and chemical sensors.

The selectivity of these macrocyclic diamides for specific metal ions is influenced by the cavity size of the macrocycle and the nature of the donor atoms. This allows for the development of sensors that can detect and quantify the presence of specific metal ions in a sample. For example, related macrocyclic diamides have been successfully used as ion carriers in the construction of ion-selective electrodes for the determination of ions such as Ca²⁺. researchgate.net The development of electrochemical sensors based on such molecular receptors has shown promise for the detection of heavy metal ions like Pb(II) and Cd(II) at very low concentrations. mdpi.com

Table 1: Examples of Metal Ion Detection using Macrocycle-Based Sensors

| Target Ion | Sensor Type | Key Features |

| Ca²⁺ | Carbon Paste Electrode | Linear response over a wide concentration range (1.3 x 10⁻⁶–3.2 x 10⁻³ M), Nernstian slope of 32 mV/decade. researchgate.net |

| Pb(II) | Chemically Modified Electrode | Detection limit of approximately 10⁻⁹ M, high selectivity over other heavy metal ions. mdpi.com |

| Cd(II) | Chemically Modified Electrode | Linear response in the 10⁻⁷ to 10⁻⁶ M concentration range. mdpi.com |

Catalysis Utilizing this compound Metal Complexes

Metal complexes of macrocyclic ligands are widely recognized for their catalytic activity in a variety of organic transformations. When this compound coordinates with a metal ion, the resulting complex can exhibit unique catalytic properties. The macrocyclic ligand can influence the stereochemistry of reactions and stabilize the metal center in various oxidation states.

These complexes have been investigated as catalysts in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. aensiweb.com For instance, metal complexes involving similar ligand frameworks have been shown to be effective catalysts for the epoxidation of olefins and the isomerization of allylic alcohols. aensiweb.comresearchgate.net The design of such catalysts allows for the development of efficient and recyclable catalytic systems. researchgate.net

Applications in Solvent Extraction and Separation Technologies

The selective binding of metal ions by this compound is not only useful for sensing but also for the separation of metal ions from complex mixtures. This is particularly relevant in fields such as hydrometallurgy and the treatment of nuclear waste. In solvent extraction processes, the macrocycle acts as an extractant, selectively transferring specific metal ions from an aqueous phase to an organic phase.

The efficiency and selectivity of the extraction process can be fine-tuned by modifying the structure of the macrocycle and the choice of the organic solvent. For example, diamides of 1,10-phenanthroline-2,9-dicarboxylic acid, which share a similar structural motif, have been studied for the separation of f-elements like americium and lanthanides. nih.gov The nature of the diluent has a significant impact on the extraction efficiency and the stoichiometry of the formed complexes. nih.gov Non-aqueous solvent extraction systems have also been developed for the separation of rare-earth elements. researchgate.netresearchgate.net

Potential in DNA Interaction and Recognition

The interaction of small molecules with DNA is a field of intense research, with implications for the development of new therapeutic agents and diagnostic tools. The planar aromatic regions and hydrogen bonding capabilities of certain macrocycles and their derivatives allow them to interact with DNA through various modes, including intercalation and groove binding.

While direct studies on the DNA interaction of this compound are limited, related structures, particularly those containing the 1,10-phenanthroline (B135089) moiety, have been extensively investigated as potential DNA binders. nih.govresearchgate.netmdpi.com These compounds can intercalate between DNA base pairs, a property that is being explored for the development of telomeric quadruplex DNA ligands with potential antitumor properties. nih.govresearchgate.net The ability of phenanthroline and its derivatives to bind to DNA is well-documented, with the mode of binding influenced by the nature of the substituents and any coordinated metal ions. mdpi.com

Future Research Directions and Perspectives

Development of Novel Synthetic Pathways

The synthesis of macrocyclic compounds is often challenging, typically requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org Future research on 1,10-Diazacyclooctadecane-2,9-dione should focus on developing efficient and innovative synthetic routes.

One promising avenue is the exploration of template-assisted synthesis. Anion-templated amide bond formation, for instance, has been shown to improve macrocyclization yields by providing a scaffold that preorganizes the linear precursor into a conformation amenable to ring closure. acs.org A systematic study of different template anions could optimize the synthesis of this compound.

Furthermore, enzymatic and chemoenzymatic methods are emerging as powerful tools for the stereoselective synthesis of lactam rings. nih.gov Investigating the use of engineered enzymes for the intramolecular C-H amidation to form the this compound ring could offer a highly selective and environmentally benign synthetic strategy.

Ring expansion reactions of smaller lactams also present a viable pathway to larger macrocyclic structures and could be adapted for the synthesis of this compound. nih.govrsc.org A hypothetical screening of catalysts for a novel ring-expansion synthesis is presented in Table 1.

Table 1: Hypothetical Screening of Catalysts for Novel Synthesis of this compound

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Lewis Acid A | Toluene | 80 | 45 |

| Lewis Acid B | Dichloromethane | 60 | 55 |

| Organocatalyst X | Acetonitrile | 25 | 62 |

| Enzyme Variant 1 | Phosphate Buffer | 37 | 78 (95% ee) |

Exploration of New Coordination Modes and Metal Ion Selectivity

The two amide nitrogens and two carbonyl oxygens within the this compound ring provide potential donor atoms for coordination with metal ions. The coordination chemistry of macrocyclic ligands is a vast and well-studied field, and applying this knowledge to this compound could reveal interesting properties. idc-online.comuni-siegen.de

Future research should systematically investigate the coordination of this macrocycle with a wide range of metal ions, including transition metals, lanthanides, and actinides. rsc.orgacs.org The size of the macrocyclic cavity will play a crucial role in determining the selectivity for specific metal ions. It is conceivable that this compound could exhibit selectivity for metal ions of a particular ionic radius, a phenomenon well-documented for other macrocyclic ligands. tandfonline.comresearchgate.net

The flexibility of the 18-membered ring may allow for various coordination geometries, such as square planar, tetrahedral, or even more complex arrangements depending on the metal ion and the presence of other ligands. numberanalytics.com X-ray crystallography of the resulting metal complexes will be essential to elucidate these structures. A hypothetical study of the binding selectivity of this compound for different metal ions is presented in Table 2.

Table 2: Hypothetical Binding Selectivity of this compound for Divalent Metal Ions

| Metal Ion | Ionic Radius (Å) | Binding Constant (log K) |

|---|---|---|

| Cu(II) | 0.73 | 5.8 |

| Ni(II) | 0.69 | 4.5 |

| Zn(II) | 0.74 | 5.2 |

| Cd(II) | 0.95 | 6.5 |

| Pb(II) | 1.19 | 6.1 |

Rational Design of Supramolecular Systems

Supramolecular chemistry, the chemistry beyond the molecule, offers a pathway to construct complex and functional architectures through non-covalent interactions. tandfonline.comgla.ac.uk The amide groups of this compound are capable of forming hydrogen bonds, which can be exploited in the rational design of supramolecular systems.

Future work could focus on designing and synthesizing derivatives of this compound with additional functional groups to direct their self-assembly into specific architectures, such as nanotubes, vesicles, or gels. These self-assembled materials could find applications in areas like drug delivery or catalysis. nih.govnih.gov

The macrocyclic structure itself can act as a host for smaller guest molecules, forming host-guest complexes. nih.gov The recognition properties of the this compound cavity for various neutral and charged organic molecules should be explored. This could lead to the development of new sensors or separation materials.

Advanced Computational Insights and Predictive Modeling

Computational chemistry provides powerful tools for understanding and predicting the properties of molecules. diva-portal.orgdiva-portal.orgdntb.gov.ua Density Functional Theory (DFT) calculations can be employed to investigate the conformational landscape of this compound and its metal complexes. researchgate.netrsc.orgmdpi.com

Future computational studies should focus on:

Conformational Analysis: Identifying the most stable conformations of the free macrocycle and how these change upon metal coordination.

Binding Energies: Calculating the binding energies of the macrocycle with different metal ions to predict selectivity.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the compound and its complexes.

Reaction Mechanisms: Modeling potential synthetic pathways to understand the underlying mechanisms and optimize reaction conditions.

These computational insights will be invaluable in guiding experimental work and accelerating the discovery of new properties and applications for this compound.

Emerging Applications in Specialized Chemical Fields

While the direct applications of this compound are yet to be discovered, the broader class of macrocycles has found use in numerous specialized fields. nih.govdiva-portal.orgacs.org Future research should aim to explore the potential of this macrocycle in several emerging areas.

One potential application is in the development of new catalysts. Metal complexes of this compound could exhibit catalytic activity in various organic transformations. For instance, palladium complexes of similar amide-based macrocycles have been investigated in cross-coupling reactions. rsc.org

Another area of interest is the development of new medical imaging agents. Macrocyclic ligands are often used as chelators for radioactive metal ions in techniques like Positron Emission Tomography (PET). nih.govnih.gov The coordination properties of this compound could make it a suitable candidate for chelating medically relevant radioisotopes.

Furthermore, functionalized derivatives of this compound could be incorporated into polymers to create new materials with tailored properties, such as ion-selective membranes or responsive gels. acs.org The inherent properties of the macrocyclic unit could impart unique functionalities to the resulting polymeric materials.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Toluene |

| Dichloromethane |

| Acetonitrile |

| Phosphate Buffer |

| Copper(II) |

| Nickel(II) |

| Zinc(II) |

| Cadmium(II) |

| Lead(II) |

| Palladium |

Q & A

Q. What are the established synthetic routes for 1,10-Diazacyclooctadecane-2,9-dione, and how can purity be optimized during synthesis?

Methodological Answer: Synthesis typically involves cyclization of diamine precursors with diketone derivatives under controlled conditions. Key steps include:

- Reagent Selection : Use high-purity diamine (e.g., 1,10-diaminodecane) and diketone (e.g., 2,9-decanedione) to minimize side reactions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency at 60–80°C .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 220 nm .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR Analysis : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., characteristic carbonyl peaks at ~170 ppm in ¹³C NMR).

- X-ray Crystallography : Resolve crystal structure to verify cyclooctadecane geometry and hydrogen-bonding patterns.

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 339.3) .

Q. What experimental design principles are critical for studying the compound’s stability under varying pH conditions?

Methodological Answer: Use a factorial design to assess pH (3–10), temperature (25–60°C), and ionic strength (0.1–1.0 M NaCl):

- Sampling Intervals : Collect aliquots at 0, 24, 48, and 72 hours.

- Analytical Tools : Monitor degradation via UV-Vis spectroscopy (λmax = 260 nm) and LC-MS to identify breakdown products .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

- Target Selection : Prioritize enzymes with large hydrophobic binding pockets (e.g., cytochrome P450).

- Docking Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking.

- Validation : Compare binding energies (ΔG) with known inhibitors and validate via MD simulations (100 ns trajectories) to assess stability. Include Lipinski rule analysis to predict pharmacokinetics .

Q. What strategies resolve contradictions in reported reactivity data (e.g., conflicting catalytic activity in cross-coupling reactions)?

Methodological Answer:

- Multi-Method Triangulation : Replicate experiments under standardized conditions (solvent, catalyst loading, temperature).

- In Situ Characterization : Use FT-IR or Raman spectroscopy to detect intermediate species during reactions.

- Theoretical Alignment : Cross-reference results with DFT calculations (e.g., B3LYP/6-31G*) to identify energetically favorable pathways .

Q. How can factorial design optimize the compound’s application in polymer matrices for enhanced thermal stability?

Methodological Answer:

- Variables : Polymer type (polyamide vs. polyester), loading (1–5 wt%), and curing temperature (100–200°C).

- Response Metrics : Measure glass transition temperature (DSC) and tensile strength (ASTM D638).

- Statistical Analysis : Use ANOVA to identify significant interactions; Pareto charts to prioritize factors .

Q. What advanced spectroscopic techniques clarify the compound’s dynamic behavior in solution (e.g., conformational flexibility)?

Methodological Answer:

- 2D NMR (NOESY/ROESY) : Detect spatial proximities between protons to map conformational changes.

- Variable-Temperature NMR : Acquire spectra from 25°C to 60°C to observe temperature-dependent shifts.

- Time-Resolved Fluorescence : Probe microsecond-scale motions using a picosecond-pulsed laser system .

Future Directions & Theoretical Frameworks

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) accelerate the discovery of novel derivatives with tailored properties?

Methodological Answer:

- Generative Models : Train GNNs on existing cyclooctadecane datasets to propose derivatives with optimized logP or binding affinity.

- Multiphysics Simulations : Model diffusion coefficients in polymer matrices using COMSOL’s chemical engineering module.

- Automation : Integrate robotic synthesis platforms with real-time HPLC feedback for iterative optimization .

Q. What theoretical frameworks guide the interpretation of the compound’s supramolecular assembly in nanomaterial design?

Methodological Answer:

- Non-Covalent Interaction (NCI) Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map hydrogen bonds and van der Waals forces.

- Crystal Engineering Principles : Apply Etter’s rules to predict packing motifs based on donor-acceptor ratios.

- Kinetic vs. Thermodynamic Control : Vary crystallization conditions (e.g., cooling rates) to isolate metastable polymorphs .

Q. How should researchers address reproducibility challenges in cross-laboratory studies involving this compound?

Methodological Answer:

- Standardized Protocols : Publish detailed SOPs for synthesis, purification, and characterization in open-access repositories.

- Interlaboratory Round-Robin Tests : Share batches between labs to quantify variability using Z′-factor analysis.

- Data Sharing Platforms : Use FAIR-compliant databases (e.g., Zenodo) to archive raw NMR, XRD, and MS files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.